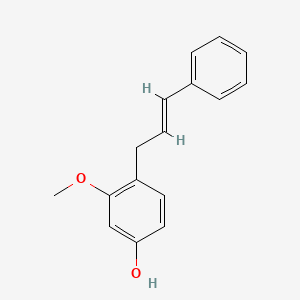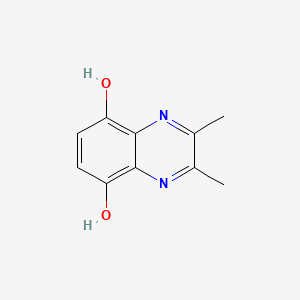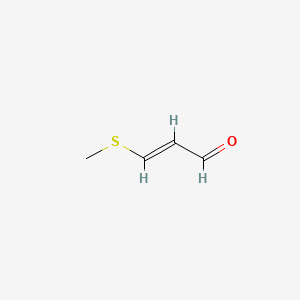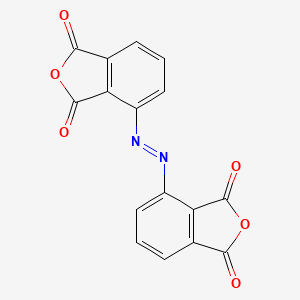
Azophthalic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azophthalic anhydride is an organic compound with the molecular formula C8H4N2O3. It is a derivative of phthalic anhydride, where the hydrogen atoms in the aromatic ring are replaced by azo groups (-N=N-). This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azophthalic anhydride can be synthesized through the reaction of phthalic anhydride with diazonium salts. The reaction typically involves the following steps:
- Formation of diazonium salt from aniline derivatives.
- Coupling of the diazonium salt with phthalic anhydride under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
- Continuous feeding of reactants.
- Maintaining optimal temperature and pressure.
- Efficient removal of by-products.
Análisis De Reacciones Químicas
Types of Reactions: Azophthalic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Azophthalic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.
Mecanismo De Acción
The mechanism of action of azophthalic anhydride involves its ability to undergo nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles, leading to the formation of various products. The molecular targets include:
Enzymes: this compound can inhibit or activate enzymes by modifying their active sites.
Proteins: It can form covalent bonds with amino acid residues, altering protein function.
Comparación Con Compuestos Similares
Phthalic Anhydride: The parent compound, used in the production of plasticizers and dyes.
Maleic Anhydride: Another anhydride used in the synthesis of resins and coatings.
Succinic Anhydride: Employed in the production of pharmaceuticals and agrochemicals.
Uniqueness: Azophthalic anhydride is unique due to the presence of azo groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of azo dyes and pigments, where the azo linkage is crucial for color properties.
Propiedades
Número CAS |
30178-84-8 |
|---|---|
Fórmula molecular |
C16H6N2O6 |
Peso molecular |
322.23 g/mol |
Nombre IUPAC |
4-[(1,3-dioxo-2-benzofuran-4-yl)diazenyl]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C16H6N2O6/c19-13-7-3-1-5-9(11(7)15(21)23-13)17-18-10-6-2-4-8-12(10)16(22)24-14(8)20/h1-6H |
Clave InChI |
RSAGQQQIRZLFHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N=NC3=CC=CC4=C3C(=O)OC4=O)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol](/img/structure/B12660764.png)
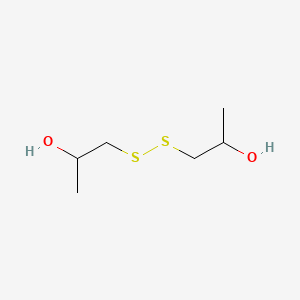
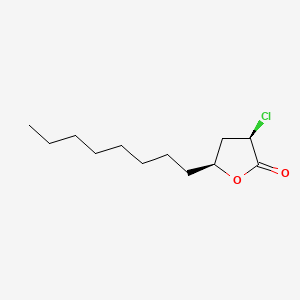




![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)

